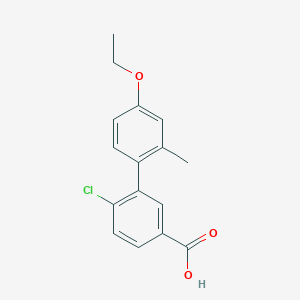
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% (2-CPCMBA) is a chemical compound commonly used in scientific research. It is a white powder composed of a 2-chloro-3-cyanophenyl group, a 6-methylbenzoic acid group, and 95% purity. 2-CPCMBA has a wide range of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% has been used in a wide range of scientific research applications, including as a starting material in the synthesis of other compounds and as a reagent in a variety of chemical reactions. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in organic reactions. Furthermore, 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% has been used in the development of pharmaceuticals, cosmetics, and other products.
Mécanisme D'action
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% is believed to act as a ligand in the formation of metal complexes. It is believed to bind to the metal atom, forming a complex that is stable and can be used in a variety of chemical reactions. Furthermore, 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% is believed to act as a catalyst in a variety of organic reactions, accelerating the rate of the reaction.
Biochemical and Physiological Effects
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. Furthermore, 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties, as well as to have a role in the regulation of cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in a 95% purity. Furthermore, it is a stable compound and is relatively easy to handle. However, there are some limitations to its use in laboratory experiments. For example, 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% is a toxic compound and should be handled with caution. Furthermore, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95%. Firstly, it could be used in the development of new pharmaceuticals and other products. Secondly, it could be used as a catalyst in a variety of organic reactions. Thirdly, it could be used as a ligand in the synthesis of metal complexes. Finally, it could be used in the development of new biochemical and physiological assays.
Méthodes De Synthèse
2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid, 95% is synthesized through a reaction between 4-chloro-3-cyanophenylacetic acid and 6-methylbenzoic acid. The reaction is carried out in the presence of a catalytic amount of acetic anhydride and is followed by purification of the product. The reaction is typically carried out at room temperature and yields a 95% pure product.
Propriétés
IUPAC Name |
2-(4-chloro-3-cyanophenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-3-2-4-12(14(9)15(18)19)10-5-6-13(16)11(7-10)8-17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWPGECJQCCVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690759 |
Source


|
| Record name | 4'-Chloro-3'-cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-05-3 |
Source


|
| Record name | 4'-Chloro-3'-cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














